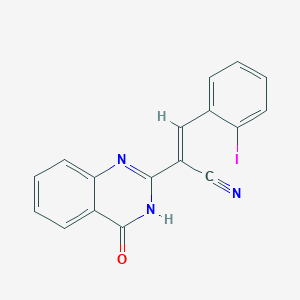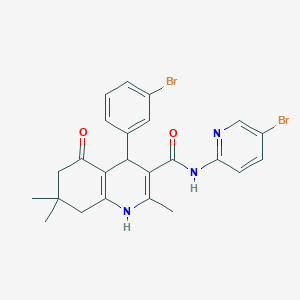![molecular formula C18H26NO3+ B11651314 N,N,N,2,2-pentamethyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium](/img/structure/B11651314.png)
N,N,N,2,2-pentamethyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2-DIMETHYL-3-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM is a complex organic compound that features a benzofuran moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-DIMETHYL-3-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of o-hydroxybenzyl ketones or o-hydroxyacetophenones under basic conditions.
Introduction of the Quaternary Ammonium Group: The benzofuran core is then reacted with a suitable alkylating agent to introduce the quaternary ammonium group, resulting in the formation of the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quaternary ammonium group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Various oxidized benzofuran derivatives.
Reduction Products: Alcohol derivatives of the benzofuran ring.
Substitution Products: Substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
[2,2-DIMETHYL-3-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of [2,2-DIMETHYL-3-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological effects.
Comparación Con Compuestos Similares
Benzofuran Derivatives: Compounds such as psoralen and angelicin share the benzofuran core and exhibit similar biological activities.
Quaternary Ammonium Compounds: Other quaternary ammonium compounds with different substituents can be compared in terms of their chemical reactivity and biological effects.
Uniqueness:
Structural Features: The unique combination of the benzofuran core and the quaternary ammonium group in [2,2-DIMETHYL-3-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM imparts distinct chemical and biological properties.
Biological Activity: Its specific interactions with molecular targets and pathways make it a promising candidate for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C18H26NO3+ |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
[2,2-dimethyl-3-(3-methyl-1-benzofuran-2-carbonyl)oxypropyl]-trimethylazanium |
InChI |
InChI=1S/C18H26NO3/c1-13-14-9-7-8-10-15(14)22-16(13)17(20)21-12-18(2,3)11-19(4,5)6/h7-10H,11-12H2,1-6H3/q+1 |
Clave InChI |
NPDLGBPRKKYUQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=CC=CC=C12)C(=O)OCC(C)(C)C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11651236.png)
amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11651243.png)
![2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11651249.png)
![(4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11651261.png)

![(5E)-3-Ethyl-5-({2-[2-(4-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11651267.png)
![10-butanoyl-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11651273.png)

![2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11651281.png)


![2-(4-bromophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11651311.png)
![(4E)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(4-hydroxy-3-methoxybenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11651319.png)

